tert-Butyl 1-(cyclobutylmethyl)piperidin-4-ylcarbamate
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Overview
Description
tert-Butyl 1-(cyclobutylmethyl)piperidin-4-ylcarbamate: is a versatile small molecule scaffold used in various scientific research applications. It is known for its unique chemical structure, which includes a piperidine ring substituted with a cyclobutylmethyl group and a tert-butyl carbamate group .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 1-(cyclobutylmethyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with cyclobutylmethyl halides under basic conditions. The tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl 1-(cyclobutylmethyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: : In chemistry, tert-Butyl 1-(cyclobutylmethyl)piperidin-4-ylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology: : In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used as a probe to investigate enzyme activity or receptor binding .
Medicine: : In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 1-(cyclobutylmethyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-(cyclobutylmethyl)piperidin-4-ylmethylcarbamate
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Comparison: : Compared to similar compounds, tert-Butyl 1-(cyclobutylmethyl)piperidin-4-ylcarbamate stands out due to its unique combination of a piperidine ring, cyclobutylmethyl group, and tert-butyl carbamate group. This structure provides distinct reactivity and stability, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-13-7-9-17(10-8-13)11-12-5-4-6-12/h12-13H,4-11H2,1-3H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGHQBXJTHAOKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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